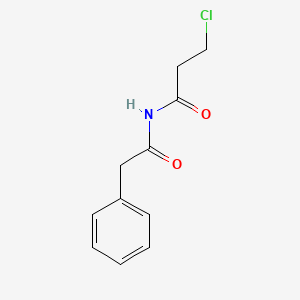

N-(3-chloropropanoyl)-2-phenylacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12ClNO2 |

|---|---|

Molecular Weight |

225.67 g/mol |

IUPAC Name |

3-chloro-N-(2-phenylacetyl)propanamide |

InChI |

InChI=1S/C11H12ClNO2/c12-7-6-10(14)13-11(15)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14,15) |

InChI Key |

SQDNZSFSTJBKFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(=O)CCCl |

Origin of Product |

United States |

Biological Activity Spectrum and Molecular Mechanistic Investigations of N 3 Chloropropanoyl 2 Phenylacetamide Analogues

Anticonvulsant Activity Profiles

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. The quest for new antiepileptic drugs (AEDs) with improved efficacy and better safety profiles is a continuous endeavor in pharmaceutical research. Analogues of N-(3-chloropropanoyl)-2-phenylacetamide have been investigated for their potential to control seizures.

Evaluation in Preclinical Animal Models

The initial screening of potential anticonvulsant compounds often involves preclinical animal models that mimic different types of human seizures. The maximal electroshock (MES) test and the 6 Hz seizure model are two of the most widely used assays for this purpose. nih.govnih.govbiorxiv.org The MES model is considered a predictor of efficacy against generalized tonic-clonic seizures, while the 6 Hz test is a model for psychomotor seizures and is also used to identify compounds effective against drug-resistant epilepsy. nih.govmdpi.com

Several studies have demonstrated the anticonvulsant potential of phenylacetamide derivatives in these models. For instance, a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides showed broad-spectrum anticonvulsant properties in the MES, subcutaneous pentylenetetrazol (scPTZ), and 6 Hz seizure models in mice. nih.gov One particular compound from this series exhibited potent activity, with an ED₅₀ of 49.6 mg/kg in the MES test and 31.3 mg/kg in the 6 Hz (32 mA) test. nih.gov Furthermore, some cinnamamide (B152044) derivatives, which share structural similarities with phenylacetamides, have also shown significant anticonvulsant activity in various animal models. nih.govmdpi.com

Elucidation of Putative Mechanism of Action (e.g., Neurotransmitter System and Ion Channel Modulation)

Understanding the mechanism of action of a potential drug is crucial for its development. The anticonvulsant effects of many established AEDs are mediated through the modulation of voltage-gated ion channels and neurotransmitter systems. epilepsysociety.org.ukyoutube.com The primary mechanisms include the blockade of voltage-gated sodium and calcium channels, enhancement of GABA-mediated inhibition, and attenuation of glutamate-mediated excitation. epilepsysociety.org.ukmedscape.com

For phenylacetamide analogues, a likely mechanism of action is the modulation of voltage-gated sodium channels. nih.gov By blocking these channels, the drugs can reduce the repetitive firing of neurons, a hallmark of seizure activity. youtube.commedscape.com Some anticonvulsants also target T-type calcium channels or enhance the effects of the inhibitory neurotransmitter GABA. youtube.commedscape.com Furthermore, inhibition of glutamate (B1630785) receptors, the primary excitatory neurotransmitter system in the brain, is another important mechanism. epilepsysociety.org.uk For instance, some drugs block NMDA and AMPA receptors, thereby reducing neuronal excitability. epilepsysociety.org.uk The ability of certain anticonvulsants that inhibit voltage-gated sodium channels to prevent neurotoxicity induced by NMDA receptor antagonists further supports the crucial role of this ion channel in neuronal hyperexcitability. nih.gov

Anticancer and Cytotoxic Efficacy in Cellular Models

In addition to their neurological effects, phenylacetamide derivatives have garnered significant attention for their potential as anticancer agents. nih.govijcce.ac.ir The development of new anticancer drugs is critical due to issues of drug resistance and the severe side effects associated with current chemotherapies. nih.gov

In Vitro Growth Inhibition Across Diverse Cancer Cell Lines

The cytotoxic effects of this compound analogues have been evaluated against a variety of human cancer cell lines. These studies have demonstrated significant growth-inhibitory activity in cell lines derived from leukemia, lung, central nervous system (CNS), ovarian, breast, and colon cancers.

For example, certain phenylacetamide derivatives have shown high efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-468, as well as the PC-12 cell line, with IC₅₀ values in the sub-micromolar range. tbzmed.ac.ir Specifically, one derivative demonstrated an IC₅₀ value of 0.6±0.08 μM against MDA-MB-468 and PC-12 cells, and another showed an IC₅₀ of 0.7±0.4 μM against MCF-7 cells. tbzmed.ac.ir Other studies have reported the activity of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. nih.gov In another study, N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (B32628) derivatives were tested against cervical cancer (HeLa), lung carcinoma (A549), and glioblastoma (U87) cell lines, with some compounds showing potent cytotoxic activity. ijcce.ac.ir

Below is an interactive table summarizing the in vitro anticancer activity of various phenylacetamide analogues:

| Compound Analogue | Cancer Cell Line | IC₅₀ (µM) |

| Phenylacetamide derivative 3d | MDA-MB-468 | 0.6 ± 0.08 |

| Phenylacetamide derivative 3d | PC-12 | 0.6 ± 0.08 |

| Phenylacetamide derivative 3c | MCF-7 | 0.7 ± 0.08 |

| Phenylacetamide derivative 3d | MCF-7 | 0.7 ± 0.4 |

| 2-(4-Fluorophenyl)-N-phenylacetamide 2b | PC3 | 52 |

| 2-(4-Fluorophenyl)-N-phenylacetamide 2c | PC3 | 80 |

| 2-(4-Fluorophenyl)-N-phenylacetamide 2c | MCF-7 | 100 |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide 8a | HeLa | 1.3 ± 0.14 |

Exploration of Molecular Targets

Identifying the molecular targets of these compounds is key to understanding their anticancer mechanisms. Research has pointed to several potential targets, including vascular endothelial growth factor receptor (VEGFR) kinase, the Annexin A2–S100A10 protein interaction, and the Ebola virus (EBOV) glycoprotein.

While direct evidence for VEGFR kinase inhibition by this compound itself is still emerging, the broader class of phenylacetamide derivatives has been explored for such activity. Annexin A2, a calcium-regulated protein found on the cell surface, is another intriguing target. nih.gov It exists as a monomer or in a heterotetrameric complex with S100A10 and is involved in various cellular processes, including angiogenesis. nih.govnih.gov The interaction between Annexin A2 and S100A10 is crucial for its function, and compounds that disrupt this interaction could have therapeutic potential. nih.gov

Induced Cellular Processes

A primary mechanism by which many anticancer drugs exert their effects is through the induction of apoptosis, or programmed cell death. nih.govnih.gov Phenylacetamide derivatives have been shown to effectively trigger apoptosis in cancer cells. tbzmed.ac.irtbzmed.ac.ir

Studies have demonstrated that these compounds can induce apoptosis through both intrinsic and extrinsic pathways. tbzmed.ac.ir This is often characterized by the activation of caspases, particularly caspase-3, which is a key executioner caspase. nih.govtbzmed.ac.ir The induction of apoptosis has been confirmed through various assays, including the TUNEL assay, which detects DNA fragmentation, a hallmark of apoptosis. tbzmed.ac.irnih.gov Furthermore, the expression of key apoptosis-related proteins, such as Bcl-2 and Bax, can be modulated by these compounds, further supporting their pro-apoptotic activity. tbzmed.ac.ir The ability of these derivatives to induce apoptosis in a variety of cancer cell lines highlights their potential as a valuable addition to conventional cancer treatment methods. tbzmed.ac.ir

Neuropharmacological Investigations of Analogous Phenylacetamides

The phenylacetamide scaffold has been a subject of interest in neuropharmacology, with research exploring its potential to modulate neurological pathways and provide therapeutic benefits.

Cellular apoptosis, or programmed cell death, is a critical factor in the progression of neurodegenerative diseases. Research into neuroprotective agents often focuses on interrupting the key molecular pathways that lead to neuronal death. nih.gov The primary mechanisms targeted include the activation of caspases, a family of proteases that execute the apoptotic process, and the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. researchgate.netnih.gov

In models of neuronal injury, such as those induced by glutamate or other neurotoxins, effective neuroprotective compounds have been shown to prevent the collapse of the mitochondrial membrane potential, thereby inhibiting the release of cytochrome c, a key step in initiating the caspase cascade. nih.gov Furthermore, mitigating endoplasmic reticulum (ER) stress and oxidative stress are crucial strategies. nih.gov Prolonged ER stress activates pro-apoptotic factors like CHOP, while oxidative stress leads to an accumulation of reactive oxygen species (ROS), both contributing to cell death. nih.gov

Studies on analogous compounds demonstrate that the phenylacetamide structure can be integrated into molecules that influence these pathways. For instance, a phenylacetamide resveratrol (B1683913) derivative was found to trigger apoptotic cell death in cancer cell lines by increasing the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov This ability to modulate the core machinery of apoptosis suggests that phenylacetamide analogues could be rationally designed to have neuroprotective effects by inhibiting these same pathways in neurons. Investigations into such compounds often assess their ability to suppress caspase activation, restore the balance of Bcl-2 family proteins, and reduce markers of oxidative and ER stress in cellular models of neurotoxicity. nih.govnih.gov

A series of phenylacetamide derivatives (designated VS1–VS25) were synthesized and evaluated for antidepressant activity in mice using two standard behavioral models: the tail suspension test (TST) and the forced swim test (FST). nih.gov In these models, a reduction in the duration of immobility is indicative of an antidepressant-like effect.

The compounds were tested at doses of 15, 30, and 60 mg/kg. While the activity was weak at 15 mg/kg, most derivatives displayed significant antidepressant effects at a dose of 30 mg/kg. nih.gov Increasing the dose to 60 mg/kg did not result in a corresponding increase in activity for many of the compounds, suggesting 30 mg/kg as an optimal dose in this study. nih.gov

The most potent compound in the series, VS25, demonstrated a higher percentage decrease in immobility time than the standard antidepressant drugs moclobemide, imipramine, and fluoxetine. nih.gov Computational studies and molecular dynamics simulations suggested that the mechanism of action for these compounds may involve the inhibition of monoamine oxidase-A (MAO-A). Elevated levels of MAO-A are linked to depression through the increased metabolism of key neurotransmitters like serotonin (B10506) and norepinephrine. nih.gov

Table 1: Antidepressant-like Activity of Phenylacetamide Analogues in the Tail Suspension Test (TST) (Data sourced from a 2022 study on phenylacetamide derivatives) nih.gov

| Compound | Dose (mg/kg) | Immobility Duration (seconds, Mean ± SEM) | % Decrease in Immobility |

| Control | - | 151.33 ± 2.35 | - |

| Imipramine | 15 | 69.17 ± 2.15 | 54.29% |

| Fluoxetine | 20 | 73.17 ± 2.46 | 51.65% |

| Moclobemide | 20 | 78.33 ± 2.01 | 48.24% |

| VS25 | 30 | 26.89 ± 2.98 | 82.23% |

Antimicrobial and Antifungal Research

Analogues of this compound have been investigated for their ability to inhibit the growth of pathogenic microbes and fungi.

Phenylacetamide derivatives have shown significant potential as antibacterial agents. In one study, a series of phenylacetamides displayed potent activity against various pathogens, with Minimum Inhibitory Concentration (MIC) values ranging from 0.64 to 5.65 µg/mL. Notably, compounds from this series were particularly effective against Escherichia coli, with some exhibiting MIC values as low as 0.64 µg/mL. The ratio of Minimum Bactericidal Concentration (MBC) to MIC was found to be ≤2 for the active compounds, indicating a bactericidal (kill) effect rather than a bacteriostatic (inhibit growth) effect. In-silico studies suggest that these compounds may exert their effect by inhibiting ParE, a subunit of the bacterial topoisomerase IV enzyme, which is essential for DNA replication.

Another study focused on N-phenylacetamide derivatives containing a 4-arylthiazole moiety and evaluated their activity against plant pathogenic bacteria. mdpi.com Several of these compounds showed promising results against Xanthomonas species. For example, compound A1 had a half-maximal effective concentration (EC50) of 156.7 µM against Xanthomonas oryzae pv. Oryzae (Xoo), which was superior to the commercial agricultural bactericides bismerthiazol (B1226852) and thiodiazole copper. mdpi.com Scanning electron microscopy revealed that this compound caused rupturing of the bacterial cell membrane. mdpi.com

Table 2: Antibacterial Activity of Selected Phenylacetamide Analogues

| Compound Series | Target Organism | Key Finding | Potential Mechanism |

| Phenylacetamides | Escherichia coli | MIC values as low as 0.64 µg/mL | Inhibition of ParE enzyme |

| Phenylacetamides | MRSA | Significant bactericidal activity | Inhibition of ParE enzyme |

| N-phenylacetamides with 4-arylthiazole | Xanthomonas oryzae pv. Oryzae | EC50 value of 156.7 µM | Cell membrane rupture |

The synthetic amide 2-chloro-N-phenylacetamide, a close analogue, has been the subject of multiple studies to determine its antifungal capabilities, particularly against drug-resistant fungal strains.

This compound has demonstrated broad-spectrum antifungal activity against various species of Aspergillus and Candida. Studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 µg/mL against clinical isolates of Candida tropicalis, Candida parapsilosis, and Aspergillus niger. researchgate.netnih.gov The Minimum Fungicidal Concentration (MFC) values confirmed that the compound has a fungicidal effect, actively killing the fungal cells. researchgate.net

Beyond inhibiting planktonic (free-floating) cell growth, 2-chloro-N-phenylacetamide has shown significant efficacy against fungal biofilms, which are structured communities of cells that are notoriously difficult to treat. It was found to inhibit the formation of biofilms of C. albicans and C. parapsilosis by up to 92% and to disrupt pre-formed biofilms by up to 87%. nih.gov

The proposed mechanisms of action are multifaceted. In-silico studies suggest the compound may inhibit the enzyme dihydrofolate reductase (DHFR), which is vital for DNA synthesis. nih.gov Other investigations point to its ability to interact with ergosterol (B1671047) in the fungal plasma membrane, disrupting membrane integrity. researchgate.net

Table 3: Antifungal Activity of 2-chloro-N-phenylacetamide

| Fungal Species | Activity Metric | Result Range |

| Aspergillus niger | MIC | 32 - 256 µg/mL researchgate.net |

| Candida albicans (fluconazole-resistant) | MIC | 128 - 256 µg/mL nih.gov |

| Candida parapsilosis (fluconazole-resistant) | MIC | 128 - 256 µg/mL nih.gov |

| Candida tropicalis | MIC | 16 - 256 µg/mL nih.gov |

| C. albicans / C. parapsilosis | Biofilm Formation Inhibition | Up to 92% nih.gov |

| C. albicans / C. parapsilosis | Pre-formed Biofilm Rupture | Up to 87% nih.gov |

Other Pharmacological Activities

Investigations into phenylacetamide analogues have revealed a range of other potential biological activities beyond the neuropharmacological and antimicrobial spheres.

Anti-inflammatory Activity: A series of phenylacetamide resveratrol derivatives were shown to inhibit the synthesis of nitric oxide (NO) and reactive oxygen species (ROS), as well as the secretion of prostaglandin (B15479496) E2 (PGE2), in activated human monocytic cells. nih.gov These mediators are key players in the inflammatory response.

Anticonvulsant and Cytotoxic Potential: The core structure of N-substituted phenylacetamides has been associated with anticonvulsant properties in some studies. smolecule.com Additionally, certain analogues have been noted for potential cytotoxic effects against cancer cell lines, suggesting a possible application in oncology research. smolecule.com

Vasodilator and Smooth Muscle Relaxant Effects: One analogue, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, was found to stimulate the synthesis of endogenous nitric oxide. mdpi.com This activity suggests it may act as a vasodilator and smooth muscle relaxant. mdpi.com

Antiulcer Activity: A study on N-phenoxypropylacetamide derivatives found that they exhibited both gastric acid antisecretory and cytoprotective properties, indicating potential for development as antiulcer agents. nih.gov

Enzyme Inhibition: Besides the previously mentioned MAO-A and ParE, some phenylacetamides have been found to inhibit other enzymes. For example, 2-chloro-N-phenylacetamide was noted to inhibit the metabolic enzyme CYP1A2. researchgate.net

Nematicidal Activity: In a screening of N-phenylacetamide derivatives containing 4-arylthiazole moieties, some compounds displayed excellent activity against the root-knot nematode Meloidogyne incognita. mdpi.com

Glucocorticoid Sensitizing Activity

Glucocorticoids are a class of steroid hormones that play a crucial role in a wide array of physiological processes, including the regulation of inflammation and metabolism. Their therapeutic efficacy is mediated through the glucocorticoid receptor (GR). The sensitivity of target tissues to glucocorticoids can be modulated, and compounds that enhance this sensitivity are of significant interest for the treatment of glucocorticoid resistance, which can occur in various inflammatory and malignant diseases.

Despite the therapeutic potential of glucocorticoid sensitizers, a review of the available scientific literature reveals a lack of specific research into the glucocorticoid sensitizing activity of this compound and its direct analogues. The mechanisms of glucocorticoid sensitivity and resistance are complex, involving factors such as GR expression levels, receptor mutations, and interactions with signaling pathways like the MAPK pathway. mdpi.com While some compounds can modulate glucocorticoid activity, specific data for the this compound scaffold in this context are not present in the reviewed literature.

Antimitotic Properties

Antimitotic agents are a class of cytotoxic compounds that disrupt the process of mitosis, or cell division, and are a mainstay in cancer chemotherapy. A key target for these agents is the microtubule cytoskeleton, which is essential for the formation of the mitotic spindle.

While direct studies on the antimitotic properties of this compound are not available, research on structurally related compounds provides insights into the potential mechanisms of action for its analogues. A series of N-aryl-N'-(2-chloroethyl)ureas have been synthesized and evaluated for their antiproliferative activity. nih.gov These compounds, which also possess a reactive chloro-alkyl group, have been shown to act as antimitotic agents by inducing microtubule depolymerization through the selective alkylation of β-tubulin. nih.gov

The structure-activity relationship (SAR) studies of these N-aryl-N'-(2-chloroethyl)ureas revealed several key features for significant cytotoxicity:

A branched alkyl chain or a halogen at the 4-position of the phenyl ring. nih.gov

An exocyclic urea (B33335) function. nih.gov

A N'-(2-chloroethyl) moiety, which acts as the alkylating group. nih.gov

These findings suggest that the N-(3-chloropropanoyl) group in this compound analogues could potentially function as an alkylating agent, targeting nucleophilic residues in proteins such as β-tubulin. This covalent modification could disrupt microtubule dynamics and arrest cells in mitosis, leading to apoptosis.

Below is a data table summarizing the structure-activity relationship findings for a series of N-aryl-N'-(2-chloroethyl)urea analogues, which can serve as a model for understanding the potential antimitotic activity of compounds with similar reactive moieties.

| Compound | R Group (Substitution on Phenyl Ring) | Cytotoxicity (IC50) | Key Findings |

| Analogue 1 | 4-Isopropyl | High | A branched alkyl chain at the 4-position enhances activity. nih.gov |

| Analogue 2 | 4-Chloro | High | A halogen at the 4-position contributes to significant cytotoxicity. nih.gov |

| Analogue 3 | Unsubstituted | Lower | Lack of substitution at the 4-position reduces activity. nih.gov |

| Analogue 4 | 2-Chloro | Lower | Position of the halogen is crucial for activity. nih.gov |

This table is a representative summary based on the findings for N-aryl-N'-(2-chloroethyl)ureas and is intended to illustrate the principles of structure-activity relationships for potential antimitotic agents with alkylating moieties.

Further investigation into this compound analogues is warranted to determine if they exhibit similar antimitotic properties and to elucidate their precise molecular mechanism of action.

Structure Activity Relationship Sar Studies of N 3 Chloropropanoyl 2 Phenylacetamide Analogues

Influence of Acyl Chain Modifications on Biological Activity

Modifications to the acyl chain of N-acyl-phenylacetamide analogues can significantly alter their biological activity. The length, branching, and substitution of this chain are critical determinants of potency and selectivity.

In a series of N-phenylacetamide derivatives designed with antibacterial properties, the nature of the amide-linked side chain was shown to have a significant impact on bactericidal activity. For instance, when comparing an acetamide (B32628) (two-carbon chain) with a propionamide (B166681) (three-carbon chain) in a series of N-(4-((4-arylthiazol-2-yl)amino)phenyl) amides, notable differences in activity were observed. While a direct comparison with a chloropropanoyl group is not available, the data suggests that even minor extensions of the acyl chain can modulate biological efficacy. For example, the propionamide analogue N-(4-((4-phenylthiazol-2-yl)amino)phenyl)propionamide showed distinct activity compared to its acetamide counterpart. mdpi.com

The following table illustrates the effect of modifying the acyl chain in a series of N-(4-((4-arylthiazol-2-yl)amino)phenyl) amides on their antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo).

| Compound ID | Acyl Group | R Group on Thiazole (B1198619) Phenyl | EC50 (µM) against Xoo |

| A12 | Acetyl | H | 215.3 |

| A24 | Propanoyl | H | 198.7 |

| A19 | Propanoyl | 4-Br | 165.2 |

This table is generated based on data from related N-phenylacetamide derivatives to illustrate the potential impact of acyl chain modification. mdpi.com

Impact of Phenyl Ring Substituents on Pharmacological Potency

Substituents on the phenyl ring of N-acyl-2-phenylacetamide analogues play a pivotal role in determining their pharmacological potency. The position, number, and electronic nature (electron-donating or electron-withdrawing) of these substituents can profoundly influence interactions with biological targets.

In studies of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, the type and position of substituents on the benzene (B151609) ring were found to be critical for bactericidal activity. mdpi.com Generally, compounds with electron-withdrawing substituents at the 4-position of the phenyl ring, such as fluorine (F), chlorine (Cl), and bromine (Br), demonstrated increased bactericidal activity. The activity trend observed was 4-F > 4-Cl > 4-Br. In contrast, substitution at the 3-position was less favorable for improving activity. mdpi.com For example, the 4-fluoro substituted compound N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) exhibited superior activity compared to its 3-fluoro counterpart. mdpi.com

Similarly, in a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives evaluated for anticancer activity, the nature of the substituent on the N-phenyl ring was significant. Compounds bearing a nitro group (an electron-withdrawing group) showed higher cytotoxic effects than those with a methoxy (B1213986) group (an electron-donating group). nih.gov

The table below presents data on how different substituents on the phenyl ring of N-(4-((4-arylthiazol-2-yl)amino)phenyl)acetamide analogues affect their antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo).

| Compound ID | Phenyl Ring Substituent (R) | EC50 (µM) against Xoo |

| A1 | 4-F | 156.7 |

| A2 | 3-F | 203.4 |

| A4 | 4-Cl | 189.6 |

| A5 | 3-Cl | 245.1 |

| A7 | 4-Br | 195.2 |

| A8 | 3-Br | 289.3 |

| A11 | 4-CH3 | 256.4 |

This table is based on data for N-phenylacetamide derivatives containing a 4-arylthiazole moiety to demonstrate the influence of phenyl ring substituents. mdpi.com

Stereochemical Considerations and Chiral Influences

Stereochemistry can be a critical factor in the biological activity of N-acyl-2-phenylacetamide derivatives, particularly when a chiral center is present. The 2-phenylacetamide (B93265) moiety contains a chiral center if the alpha-carbon is substituted. The differential arrangement of substituents in three-dimensional space can lead to significant differences in how enantiomers interact with chiral biological targets such as enzymes and receptors.

In a study on N-acylphenylacetamides and N-acyl-β-ketoamides, the 1H NMR spectra of compounds with a chiral center, such as N-acetyl-3-oxo-2-phenylpentanamide and N-acetyl-3-oxo-2-phenylhexanamide , revealed important characteristic features, highlighting the stereochemical complexity of these molecules. pharmjournal.ru Although specific studies on the chiral influences of N-(3-chloropropanoyl)-2-phenylacetamide are not available, it is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other.

For instance, in research on thioacetamide-triazole antibacterials, the introduction of a methyl branch to the thioacetamide (B46855) linker, creating a chiral center, resulted in a substantial decrease in antibacterial activity. mdpi.com This suggests that the stereochemical bulk and orientation introduced by the methyl group were detrimental to the interaction with the biological target.

Identification of Key Pharmacophoric Features for Target Interactions

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target and elicit a biological response. For N-phenylacetamide derivatives, key pharmacophoric features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

In the development of phenylacetamide derivatives as potential inhibitors of monoamine oxidase A (MAO-A) for antidepressant activity, a pharmacophore model was generated. nih.gov The most robust model identified a combination of one hydrogen bond donor, two hydrophobic features, and one aromatic ring (DHHR) as crucial for activity. nih.gov This model was validated through 3D-QSAR and docking studies, which confirmed that active inhibitors interact with the receptor's active site via hydrogen bonding, π-π stacking with the aromatic ring, and hydrophobic interactions. nih.gov

The key pharmacophoric features for this class of compounds can be summarized as:

Aromatic Ring: The phenyl group, which can engage in π-π stacking and hydrophobic interactions.

Hydrogen Bond Donor/Acceptor: The amide linkage (-NH-C=O) is a critical feature, capable of forming hydrogen bonds with the target protein.

Hydrophobic Regions: The alkyl parts of the acyl chain and the phenyl ring contribute to hydrophobic interactions.

Computational and Theoretical Chemistry Approaches in N 3 Chloropropanoyl 2 Phenylacetamide Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(3-chloropropanoyl)-2-phenylacetamide, docking simulations are employed to understand how it might interact with specific protein targets, which is fundamental for predicting its potential therapeutic effects.

The process involves placing the 3D structure of the ligand, this compound, into the binding site of a target protein. Algorithms then calculate the most stable binding poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower binding energy scores typically indicate a more stable and potentially more potent interaction.

Research on structurally related N-phenylacetamide derivatives has demonstrated the utility of this approach. For instance, docking studies on novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives against human topoisomerase II revealed that specific analogues fit well within the active site, with one compound achieving a docking score of 158.072 kcal/mol. lookchem.com Such studies identify crucial intermolecular interactions, including hydrogen bonds and hydrophobic contacts. In the case of the cyanophenyl-N-phenylacetamide derivative, hydrogen bonds were observed with amino acid residues like Thr718. lookchem.com Similarly, studies on phenoxyacetanilide derivatives targeting the COX-2 enzyme identified key interactions with residues SER-530 and TRY-355, with the most potent compound showing a docking score of -8.9 kcal/mol. semanticscholar.org

Ligand-protein interaction profiling extends beyond simple docking by creating a detailed "fingerprint" of all non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, ionic bonds) between the ligand and the protein. nih.gov These interaction patterns can be compared across different ligands or protein targets to understand binding specificity and predict potential off-target effects. nih.gov For this compound, this would involve mapping its interactions to identify the essential chemical features driving its molecular recognition at a target site. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound Against a Hypothetical Protein Target This table is for illustrative purposes, demonstrating typical data generated from a molecular docking study.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -8.5 | TYR-355, SER-530 | Hydrogen Bond, Pi-Alkyl |

| Topoisomerase II | -7.9 | THR-718, ARG-364 | Hydrogen Bond, Halogen Bond |

| Carbonic Anhydrase | -7.2 | HIS-94, THR-199 | Hydrogen Bond, van der Waals |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mst.dk The fundamental principle is that the structural properties of a chemical determine its physical and biological activities. mst.dk

For a series of analogues of this compound, a QSAR model could be developed to predict their activity against a specific biological target. The process involves:

Data Collection: A dataset of compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule, such as its electronic properties (e.g., HOMO/LUMO energies), steric properties (e.g., molecular volume), and lipophilicity (e.g., ClogP). atlantis-press.com

Model Development: Statistical methods, such as multiple linear regression, are used to build an equation that relates the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

For example, a QSAR study on N-benzoyl-N'-naphthylthiourea derivatives as VEGFR2 inhibitors found that their anticancer activity was significantly influenced by lipophilic (ClogP) and electronic (E LUMO) properties. atlantis-press.com The resulting QSAR equation allowed researchers to predict the activity of new derivatives before their synthesis. atlantis-press.com Similarly, a model developed for thiazolidine-4-one derivatives identified that descriptors related to polarizability, electronegativity, and surface area were positively correlated with antitubercular activity. nih.gov A predictive QSAR model for this compound would enable the rational design of new, more potent analogues by modifying its structure to optimize the key descriptors identified in the model.

Table 2: Example of a QSAR Model Equation and Its Statistical Parameters This table represents a hypothetical QSAR model for illustrative purposes.

| Parameter | Value/Equation | Description |

| QSAR Equation | pIC₅₀ = 0.45(ClogP) - 0.82(E LUMO) + 1.2*(Shal) + 3.5 | Predicts biological activity (pIC₅₀) based on molecular descriptors. |

| R² (Coefficient of Determination) | 0.91 | Indicates that 91% of the variance in biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.85 | A measure of the model's predictive ability, determined through cross-validation. |

| F-statistic | 54.77 | Indicates the statistical significance of the model. |

| Key Descriptors | ClogP, E LUMO, Shal | Lipophilicity, energy of the lowest unoccupied molecular orbital, and a shape descriptor. |

Advanced Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of a ligand in a protein's binding site, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This technique is crucial for understanding the conformational flexibility of this compound and the stability of its complex with a protein target.

An MD simulation can reveal:

Conformational Changes: How the ligand and protein adjust their shapes upon binding.

Binding Stability: Whether the ligand remains stably bound in the active site over a period of nanoseconds or microseconds.

Role of Water Molecules: The influence of solvent molecules on the binding interaction.

Interaction Dynamics: The fluctuation and persistence of specific hydrogen bonds and other non-covalent interactions.

In a study on 2-phenylcyclopropylmethylamine (PCPMA) derivatives, 300 ns MD simulations were performed to explore the interaction mode with the D₃ dopamine (B1211576) receptor. nih.gov These simulations provided detailed insights into the stability of the ligand-receptor complex that static docking alone could not offer. nih.gov For this compound, MD simulations would be critical to validate docking poses, assess the stability of the predicted interactions, and analyze how its conformational freedom influences its binding affinity to a target receptor.

In Silico ADMET Prediction and Pharmacokinetic Modeling

Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools allow for the early assessment of a molecule's drug-likeness. nih.gov These predictive models use a compound's structure to estimate a wide range of properties. nih.govbiorxiv.org

For this compound, ADMET prediction would involve screening for:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and adherence to Lipinski's Rule of Five. biorxiv.org

Distribution: Predictions of plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (VDss). mdpi.com

Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes (e.g., inhibition of CYP2D6, CYP3A4), which are crucial for drug metabolism.

Excretion: Estimation of total clearance and renal organic cation transporter (OCT2) substrate likelihood.

Toxicity: Prediction of potential toxicities such as mutagenicity (AMES test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition). nih.gov

Various online web servers and software like pkCSM, SwissADME, and Pre-ADMET are used for these predictions. biorxiv.orgnih.gov Early in silico ADMET profiling helps to identify potential liabilities in the structure of this compound, allowing for modifications to improve its pharmacokinetic profile before committing to costly experimental studies.

Table 3: Illustrative In Silico ADMET Profile for this compound This table contains example data typical of an in silico ADMET prediction and is for illustrative purposes only.

| Property Class | Parameter | Predicted Value | Interpretation |

| Absorption | Human Intestinal Absorption | > 90% | High absorption from the gut. |

| Caco-2 Permeability (logPapp) | > 0.9 | High permeability. | |

| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability expected. | |

| Distribution | Volume of Distribution (VDss) | < 0.7 L/kg | Distributed in total body water. |

| Fraction Unbound in Plasma | > 0.15 | Moderate availability to tissues. | |

| BBB Permeability (logBB) | < -1.0 | Unlikely to cross the blood-brain barrier. | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. | |

| Excretion | Total Clearance (log ml/min/kg) | > 0.5 | Likely rapid clearance from the body. |

| Toxicity | AMES Toxicity | Non-mutagen | Low risk of mutagenicity. |

| hERG I Inhibition | Non-inhibitor | Low risk of cardiotoxicity. | |

| Hepatotoxicity | High Probability | Potential risk of liver toxicity. |

Spectroscopic Interpretations via Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating molecular structure and interpreting spectroscopic data. For this compound, these calculations can confirm its synthesized structure by correlating theoretical data with experimental results from techniques like FTIR, FT-Raman, NMR, and UV-Vis spectroscopy. researchgate.net

The process involves:

Geometry Optimization: The 3D structure of the molecule is computationally optimized to find its lowest energy conformation.

Frequency Calculation: Vibrational frequencies are calculated from the optimized geometry. These theoretical frequencies correspond to the peaks observed in experimental IR and Raman spectra. A scaling factor is often applied to correct for systematic errors in the calculations. researchgate.net

NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts, which can then be compared directly with experimental spectra. researchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and is related to the electronic transitions observed in UV-Vis spectroscopy. researchgate.net

Furthermore, analyses such as Natural Bond Orbital (NBO) can reveal details about charge delocalization and intramolecular interactions, while Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution, highlighting regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Future Research Trajectories and Translational Outlook for N 3 Chloropropanoyl 2 Phenylacetamide Chemistry

Development of Novel Synthetic Strategies for Enhanced Efficiency

The synthesis of N-phenylacetamide derivatives is often achieved through the chloroacetylation of corresponding amines. researchgate.net A common and established method involves reacting an amine or aniline (B41778) with an acyl chloride, such as chloroacetyl chloride, often in the presence of a base or a specific solvent system like glacial acetic acid or dichloromethane (B109758) with triethylamine (B128534). researchgate.netnih.gov

Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly "green" synthetic methodologies. This includes the exploration of:

Novel Catalysts: Investigating new catalytic systems to increase reaction rates and yields while minimizing side products.

Alternative Reaction Media: Employing greener solvents or solvent-free conditions, such as using ultrasound irradiation in a medium like [Et3NH][OAc], which has proven effective for synthesizing related heterocyclic compounds. rsc.org

Design and Synthesis of Advanced Analogues with Tuned Biological Specificity

The N-(3-chloropropanoyl)-2-phenylacetamide structure is ripe for modification to create advanced analogues with fine-tuned biological activities. Structure-activity relationship (SAR) studies are crucial in this endeavor. Research has shown that substitutions on the phenyl ring of the N-phenylacetamide core can significantly influence biological outcomes. nih.gov For instance, halogenated substituents have been shown to increase lipophilicity, which can enhance the passage of compounds through the phospholipid bilayer of cell membranes, a desirable trait for antimicrobial agents. nih.gov

Future design and synthesis efforts will likely focus on:

Systematic Phenyl Ring Substitution: Introducing a variety of functional groups (e.g., halogens, nitro, methoxy (B1213986), cyano) at different positions on the phenyl ring to modulate electronic properties, lipophilicity, and steric hindrance. nih.govnih.gov

Scaffold Hopping and Hybridization: Incorporating other biologically active moieties, such as thiazole (B1198619) or triazole rings, into the core structure to create hybrid molecules with potentially novel or synergistic effects. rsc.orgmdpi.com The synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties has yielded compounds with promising antibacterial and nematicidal activities. mdpi.com

Stereochemical Control: Investigating the synthesis and biological evaluation of specific stereoisomers, as the three-dimensional arrangement of atoms can be critical for target engagement.

The following table, based on data from related 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, illustrates how different substituents can tune cytotoxic activity against various cancer cell lines. nih.gov

| Compound Analogue (Substitution on N-phenyl ring) | Cell Line | IC50 (μM) nih.gov |

| 2-nitro | PC3 (Prostate Carcinoma) | >100 |

| 3-nitro | PC3 (Prostate Carcinoma) | 52 |

| 4-nitro | PC3 (Prostate Carcinoma) | 80 |

| 4-nitro | MCF-7 (Breast Cancer) | 100 |

| 2-methoxy | PC3 (Prostate Carcinoma) | >100 |

| 3-methoxy | PC3 (Prostate Carcinoma) | >100 |

| 4-methoxy | PC3 (Prostate Carcinoma) | >100 |

| Imatinib (Reference) | PC3 (Prostate Carcinoma) | 40 |

| Imatinib (Reference) | MCF-7 (Breast Cancer) | 98 |

This table is interactive and can be sorted by column.

Deeper Mechanistic Investigations at the Molecular and Cellular Level

While analogues of this compound have shown biological activity, the precise molecular and cellular mechanisms often require deeper investigation. Understanding how these compounds exert their effects is paramount for rational drug design and identifying potential biomarkers for sensitivity.

Future research should prioritize:

Target Identification: Employing techniques like affinity chromatography, proteomics, and genetic screens to identify the specific protein targets with which the compound or its active derivatives interact.

Pathway Analysis: Elucidating the downstream signaling pathways affected by the compound. For example, some small molecules can induce novel activities, such as promoting the formation of a protein complex (e.g., PDE3A-SLFN12) that leads to cancer cell death. nih.gov

Cellular Fate and Metabolism: Studying the compound's uptake, distribution, and metabolism within cells to understand its stability and the formation of potentially active or inactive metabolites. Some phenylacetamide derivatives have been found to interfere with critical cellular processes like triglyceride clearance by affecting protein function. biorxiv.org

Exploration of this compound and its Derivatives as Chemical Probes

The chloro-amide functional group is an electrophilic "warhead" that can form covalent bonds with nucleophilic residues (like cysteine or lysine) on proteins. This reactivity makes this compound and its derivatives excellent candidates for development as chemical probes. researchgate.net Chemical probes are small molecules used to study biological systems and validate pharmacological targets. nih.gov

Future trajectories in this area include:

Activity-Based Protein Profiling (ABPP): Designing probes with a reporter tag (e.g., an alkyne or fluorescent group) to covalently label and identify enzyme families or specific protein targets from complex biological samples.

Covalent Inhibitor Design: Leveraging the reactivity of the chloro-amide group to design highly selective and potent irreversible inhibitors. Research on related 2-chloropropionamides has shown they can act as weak, tunable electrophiles for discovering novel covalent inhibitors, such as those targeting protein disulfide isomerase (PDI). researchgate.net

Target Engagement Studies: Using probe-based approaches to confirm that a lead compound is binding to its intended target within a cellular context, which is a critical step in drug development.

Emerging Therapeutic Applications and Lead Compound Development

The N-phenylacetamide scaffold is present in compounds with a wide range of demonstrated biological activities, suggesting significant therapeutic potential for this compound as a starting point for lead compound development.

Key therapeutic areas for future exploration include:

Anticancer Agents: Phenylacetamide derivatives have shown cytotoxic effects against various cancer cell lines, including prostate and breast cancer. nih.govijcce.ac.ir Further optimization could lead to potent and selective anticancer drugs that may act through mechanisms like apoptosis induction or generation of reactive oxygen species (ROS). ijcce.ac.ir

Antimicrobial Agents: N-substituted chloroacetamides are known to be effective microbial reagents. nih.gov Derivatives incorporating moieties like thiazole have shown promising activity against bacteria such as Xanthomonas oryzae. mdpi.com

Antidepressant Agents: A series of phenylacetamide derivatives were successfully developed as potential antidepressant agents, with some showing better efficacy in preclinical models than standard drugs like fluoxetine. nih.gov

Anti-inflammatory Agents: Human neutrophil elastase (HNE), a key mediator of inflammation, has been a target for inhibitors based on thiazole derivatives, highlighting another potential avenue for this class of compounds. mdpi.com

The development of this compound and its analogues into lead compounds will require extensive screening, SAR optimization, and preclinical testing to identify molecules with the desired efficacy and safety profiles for advancement toward clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chloropropanoyl)-2-phenylacetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound can be adapted from analogous acetamide derivatives. For example, condensation reactions using 3-chloropropanoyl chloride with 2-phenylacetamide precursors under basic conditions (e.g., triethylamine in dichloromethane) are common. Key parameters include temperature control (0–25°C), stoichiometric ratios (1:1.2 acyl chloride to amine), and purification via column chromatography to achieve >85% purity . Reaction monitoring via TLC or HPLC is critical to optimize intermediates.

Q. How can researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Structural elucidation requires a combination of spectroscopic techniques:

- NMR : and NMR to confirm the chloropropanoyl and phenylacetamide moieties (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 3.8–4.2 ppm for CH adjacent to the amide group) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ~265.07 for [M+H]) .

- Elemental Analysis : To validate C, H, N, and Cl content (±0.3% deviation) .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Methodological Answer : Initial screening should focus on cytotoxicity (e.g., MTT assay in cancer cell lines like HeLa or MCF-7) and antimicrobial activity (MIC against S. aureus or E. coli). Dose-response curves (1–100 µM) and IC calculations are standard. Positive controls (e.g., cisplatin for cytotoxicity) and solvent controls (DMSO <0.1%) are essential to validate results .

Advanced Research Questions

Q. How does the electronic nature of the 3-chloropropanoyl group influence the compound’s reactivity and bioactivity?

- Methodological Answer : The electron-withdrawing chlorine atom increases electrophilicity at the carbonyl carbon, enhancing nucleophilic substitution or hydrolysis susceptibility. Computational studies (DFT calculations) can map electrostatic potential surfaces to predict reaction sites. Comparative studies with non-chlorinated analogs (e.g., N-propanoyl-2-phenylacetamide) reveal differences in metabolic stability and target binding (e.g., kinase inhibition assays) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., serum concentration, cell passage number) or impurity profiles. Researchers should:

- Replicate assays across independent labs with standardized protocols.

- Perform batch-to-batch purity analysis (HPLC ≥98%).

- Use orthogonal assays (e.g., Western blotting alongside cell viability assays) to confirm target engagement .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for specific targets?

- Methodological Answer :

- Core Modifications : Synthesize analogs with substituents at the phenyl ring (e.g., electron-donating/-withdrawing groups) or chloropropanoyl chain (e.g., varying halogen positions).

- Biological Testing : Screen analogs against panels of enzymes (e.g., cyclooxygenase for anti-inflammatory activity) or receptors (GPCR binding assays).

- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities and guide rational design .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Scaling issues include exothermic reactions (risk of thermal runaway) and low yields due to side reactions (e.g., hydrolysis of the chloropropanoyl group). Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.